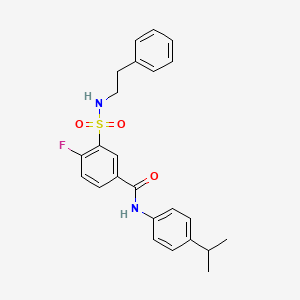

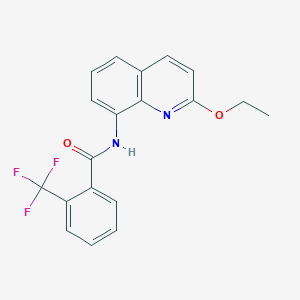

![molecular formula C14H10O3 B2453700 2-hydroxydibenzo[b,e]oxepin-11(6H)-one CAS No. 50456-78-5](/img/structure/B2453700.png)

2-hydroxydibenzo[b,e]oxepin-11(6H)-one

説明

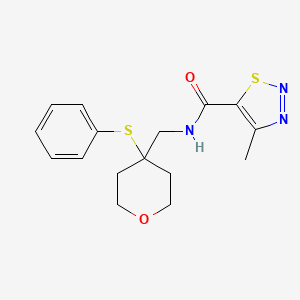

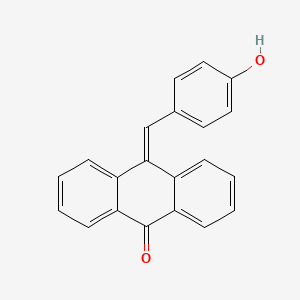

2-Hydroxydibenzo[b,e]oxepin-11(6H)-one is a chemical compound with the molecular formula C14H10O3 . It’s an intermediate product of Doxepin .

Synthesis Analysis

The synthesis of dibenzo[b,e]oxepin-11(6H)-one derivatives has been reported in the literature . One method involves the use of 2-(Phenoxymethyl)benzoic acid .Molecular Structure Analysis

The molecular structure of this compound has been confirmed by means of IR, 1H-NMR, 13C-NMR, and MS .科学的研究の応用

Synthesis and Biological Activity

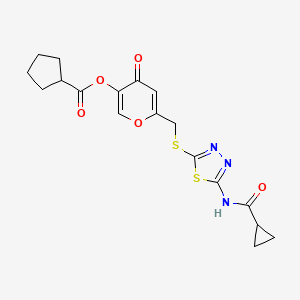

A novel synthesis method for dibenzo[b,e]oxepin-11(6H)-ones was developed, using a cooperative system consisting of FeCl2 and Cl2CHOCH3. This method, showing compatibility with various functional groups, yielded good to excellent outcomes and high regioselectivity. This synthesis was applied to create a small library of oxepin-based derivatives, which were then evaluated for biological activities using the nematode Caenorhabditis elegans, demonstrating their potential in anthelmintic discovery (Scoccia et al., 2017).

Pharmacological Applications

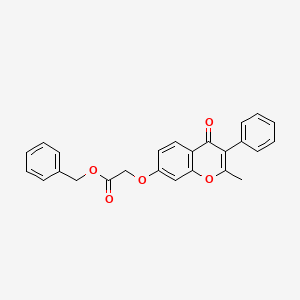

Dibenzo[b,e]oxepin-11(6H)-one derivatives were found to have significant pharmacological potential. For instance, disubstituted dibenzo[b,e]oxepin-11(6H)-ones demonstrated inhibitory effects on tumor necrosis factor-α release in human whole blood, indicating potential use in p38α enzyme inhibition and anti-cytokine activity (Baur et al., 2013).

Antimicrobial Activity

A series of dibenzo[b,e]oxepin-11(6H)-one derivatives displayed antimicrobial activity against various strains, including Methicillin-Resistant Staphylococcus Aureus (MRSA) and Escherichia coli. This study highlighted that certain structural modifications, such as replacing oxygen with sulfur, significantly enhanced the antimicrobial efficacy of these compounds (Sadek et al., 2011).

Anthelmintic Agents

Dibenzo[b,e]oxepin-11(6H)-one scaffolds were identified as promising targets for anthelmintic drug development. A study synthesized a range of these compounds and assessed their biological activity, again using the model organism Caenorhabditis elegans, indicating their potential as anthelmintic agents (Gerbino et al., 2016).

Antiallergic Properties

Compounds related to dibenzo[b,e]oxepin-11(6H)-one demonstrated notable antiallergic properties. A study synthesized several derivatives which showed potent inhibitory effects on allergic reactions in animal models, indicating their potential as antiallergic agents (Ohshima et al., 1992).

特性

IUPAC Name |

2-hydroxy-6H-benzo[c][1]benzoxepin-11-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c15-10-5-6-13-12(7-10)14(16)11-4-2-1-3-9(11)8-17-13/h1-7,15H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAQGGUMGWGCEHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)C3=C(O1)C=CC(=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2453617.png)

![Methyl 3-[(dimethylamino)methyl]imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2453628.png)